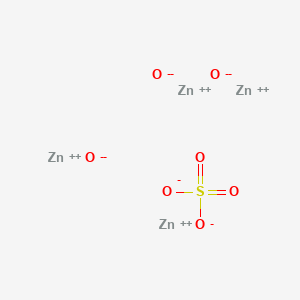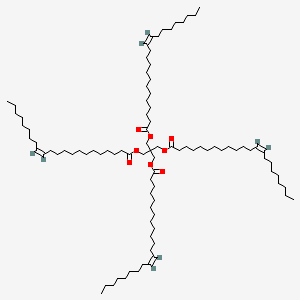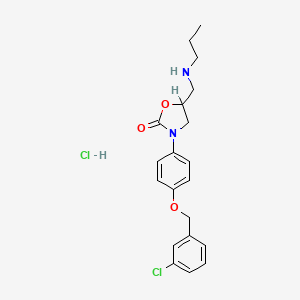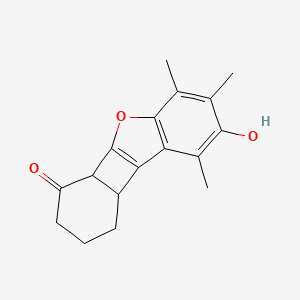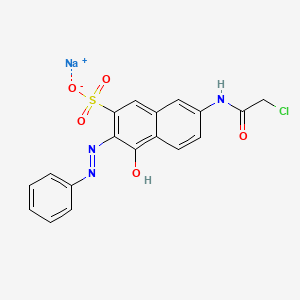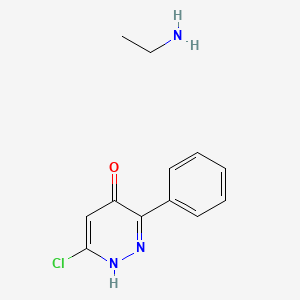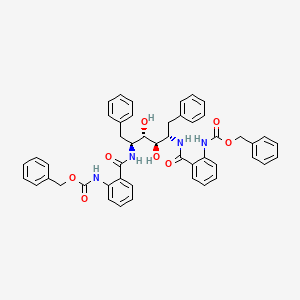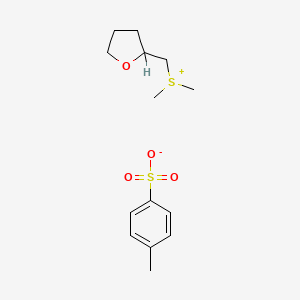
2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium hexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium hexafluorophosphate is a complex organic compound with the molecular formula C15H15F6N2O2PS. It is a diazonium salt, which is known for its reactivity and utility in various chemical reactions .
Preparation Methods
The synthesis of 2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium hexafluorophosphate typically involves the diazotization of 2,5-dimethoxyaniline followed by the introduction of the p-tolylthio group. The reaction conditions often require a strong acid such as hydrochloric acid and a nitrite source like sodium nitrite. The resulting diazonium salt is then treated with hexafluorophosphoric acid to yield the final product .
Chemical Reactions Analysis
2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium hexafluorophosphate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the diazonium group is replaced by other substituents.
Coupling Reactions: It can couple with phenols and amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common reagents used in these reactions include phenols, amines, and reducing agents like sodium borohydride. Major products formed from these reactions include azo compounds and aniline derivatives .
Scientific Research Applications
2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium hexafluorophosphate has several scientific research applications:
Chemistry: It is used in the synthesis of azo dyes and other complex organic molecules.
Biology: It can be used as a labeling reagent for biomolecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium hexafluorophosphate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of new chemical bonds and products .
Comparison with Similar Compounds
Similar compounds to 2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium hexafluorophosphate include other diazonium salts such as:
- 2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium chloride
- 2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium tetrafluoroborate
These compounds share similar reactivity and applications but differ in their counterions, which can affect their solubility and stability .
Properties
CAS No. |
41333-51-1 |
|---|---|
Molecular Formula |
C15H15F6N2O2PS |
Molecular Weight |
432.3 g/mol |
IUPAC Name |
2,5-dimethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;hexafluorophosphate |
InChI |
InChI=1S/C15H15N2O2S.F6P/c1-10-4-6-11(7-5-10)20-15-9-13(18-2)12(17-16)8-14(15)19-3;1-7(2,3,4,5)6/h4-9H,1-3H3;/q+1;-1 |
InChI Key |
BQESUXZHHVVEGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C(=C2)OC)[N+]#N)OC.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


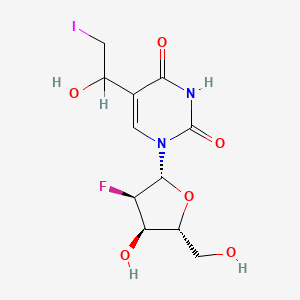
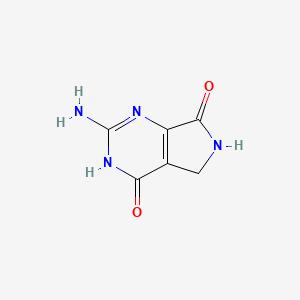
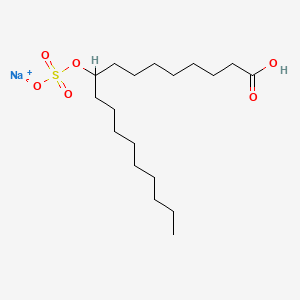
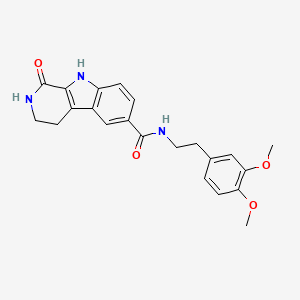
![1,1'-Isopropylidenebis[3,5-dibromo-4-[[pentakis(bromomethyl)phenyl]methoxy]benzene]](/img/structure/B12693754.png)
